N-Pyrazinylthiourea
Overview
Description
N-Pyrazinylthiourea is an organosulfur compound with the molecular formula C5H6N4S and a molecular weight of 154.19 g/mol . It is characterized by the presence of a pyrazine ring attached to a thiourea moiety. This compound has garnered attention due to its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Pyrazinylthiourea can be synthesized through the reaction of pyrazine-2-carboxylic acid with thiourea under acidic conditions. The reaction typically involves heating the reactants in a suitable solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps, such as recrystallization, to ensure the purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: N-Pyrazinylthiourea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into the corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the thiourea moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyrazine derivatives.
Scientific Research Applications
N-Pyrazinylthiourea has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential antibacterial and antifungal properties.
Medicine: Research has explored its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: It is used in the production of dyes, photographic chemicals, and as a stabilizer in various industrial processes
Mechanism of Action
The mechanism of action of N-Pyrazinylthiourea involves its interaction with specific molecular targets, such as enzymes. It can inhibit the activity of enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, including antibacterial and anticancer activities .
Comparison with Similar Compounds
Thiourea: Similar in structure but lacks the pyrazine ring.
N-Methylthiourea: Contains a methyl group instead of the pyrazine ring.
N-Phenylthiourea: Contains a phenyl group instead of the pyrazine ring
Uniqueness: N-Pyrazinylthiourea is unique due to the presence of the pyrazine ring, which imparts distinct chemical and biological properties. The pyrazine ring enhances its ability to interact with various biological targets, making it more versatile in scientific research and industrial applications .
Properties
IUPAC Name |
pyrazin-2-ylthiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4S/c6-5(10)9-4-3-7-1-2-8-4/h1-3H,(H3,6,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGSSYKLXJRVDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)NC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60185362 | |
Record name | N-Pyrazinylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60185362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31437-05-5 | |
Record name | N-Pyrazinylthiourea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031437055 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Pyrazinylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60185362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main finding of the research on N-pyrazinylthiourea derivatives?
A1: The research focuses on synthesizing a series of this compound derivatives and evaluating their in vitro activity against Mycobacterium tuberculosis. The study demonstrated that various modifications at the 3- and 6- positions of the pyrazine ring, achieved by introducing different alkoxy groups (methoxy, benzyloxy, chlorobenzyloxy, etc.), led to the successful synthesis of a range of this compound derivatives. These derivatives exhibited varying degrees of tuberculostatic activity, with Minimum Inhibitory Concentrations (MIC) ranging from 8 µg/cm³ to 1000 µg/cm³. This finding suggests that N-pyrazinylthioureas hold potential as lead compounds for developing new antituberculosis agents. []
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